![molecular formula C15H12F3N3OS B2794290 2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 2380085-91-4](/img/structure/B2794290.png)
2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
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Overview
Description
The compound “2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol” is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-4-ylamino group, a trifluoromethylphenyl group, and an ethanol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4-ylamino group, the trifluoromethylphenyl group, and the ethanol group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ethanol group could potentially be deprotonated to form a strong nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure and the interactions between its atoms .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)10-3-1-9(2-4-10)12(22)7-19-14-13-11(5-6-23-13)20-8-21-14/h1-6,8,12,22H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUUNUOAHTZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=NC=NC3=C2SC=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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